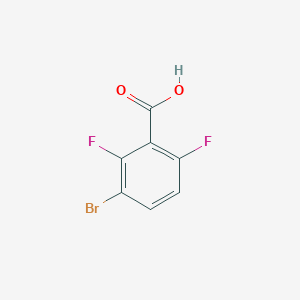
Acide 3-bromo-2,6-difluoro benzoïque
Vue d'ensemble
Description
3-Bromo-2,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrF2O2 and its molecular weight is 237 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-2,6-difluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2,6-difluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,6-difluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire en synthèse organique
L'acide 3-bromo-2,6-difluoro benzoïque sert d'intermédiaire essentiel dans la synthèse d'un éventail de composés organiques . Il est un élément crucial dans la production de diverses molécules complexes en raison de sa structure et de sa réactivité uniques .
Synthèse d'insecticides et d'herbicides
Ce composé étend son application à la synthèse de composés tels que les insecticides et les herbicides . La présence d'atomes de brome et de fluor dans la molécule peut améliorer l'activité biologique de ces produits agrochimiques .
Études de cinétique enzymatique
L'this compound joue un rôle crucial dans l'étude de la cinétique enzymatique . On pense qu'il fonctionne comme un inhibiteur compétitif d'enzymes telles que le cytochrome P450, ainsi que d'autres enzymes impliquées dans le métabolisme des composés organiques .
Synthèse de peptides et de protéines
Ce composé a été essentiel dans la synthèse de divers peptides et protéines . Le groupe acide carboxylique dans la molécule peut réagir avec les groupes amines, formant des liaisons peptidiques .
Inhibiteur de l'acétylcholinestérase
L'this compound est reconnu comme un inhibiteur de l'acétylcholinestérase, une enzyme responsable de la dégradation de l'acétylcholine - un neurotransmetteur essentiel à divers processus physiologiques
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-2,6-difluorobenzoic acid is believed to be enzymes such as cytochrome P450 , along with other enzymes involved in the metabolism of organic compounds . These enzymes play a crucial role in the body’s metabolic processes, including the metabolism and elimination of various endogenous and exogenous substances.
Mode of Action
3-Bromo-2,6-difluorobenzoic acid is thought to function as a competitive inhibitor of its target enzymes . This means it competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction. The presence of the bromine and fluorine atoms in the compound may enhance its binding affinity to the enzyme, thereby increasing its inhibitory effect .
Biochemical Pathways
Given its inhibitory action on cytochrome p450 enzymes, it may impact the metabolic pathways these enzymes are involved in, such as the metabolism of drugs, steroids, and other organic compounds .
Pharmacokinetics
Its solubility in common organic solvents suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of 3-Bromo-2,6-difluorobenzoic acid’s action are likely related to its inhibitory effect on its target enzymes. By inhibiting these enzymes, it may alter the normal metabolic processes in the body, potentially leading to various physiological effects .
Action Environment
The action, efficacy, and stability of 3-Bromo-2,6-difluorobenzoic acid may be influenced by various environmental factors. For instance, its solubility in water is relatively low, which could affect its distribution and elimination in the body . Additionally, factors such as pH and temperature could potentially impact its stability and activity .
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of 3-Bromo-2,6-difluorobenzoic acid are not well-studied. It is known that bromo and fluoro groups on the benzoic acid can potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be through hydrogen bonding, dipole-dipole interactions, or van der Waals forces .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-bromo-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVJSPIUIPJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560918 | |
| Record name | 3-Bromo-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28314-81-0 | |
| Record name | 3-Bromo-2,6-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2,6-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-bromo-2,6-difluorobenzoic acid being synthesized?
A1: The synthesis of 3-bromo-2,6-difluorobenzoic acid is not driven by a specific application or biological target. Instead, it serves as one of several examples highlighting the versatility of modern organometallic methods in selectively transforming simple molecules like 1,3-difluorobenzene into more complex structures. []
Q2: What is unique about the synthesis of 3-bromo-2,6-difluorobenzoic acid described in the research?
A2: The synthesis leverages a key step involving a deprotonation-triggered bromine migration. This migration shifts bromine from the 2-position to the 4-position on the benzene ring, enabling the targeted synthesis of the desired 3-bromo-2,6-difluorobenzoic acid. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

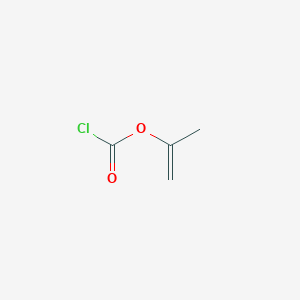
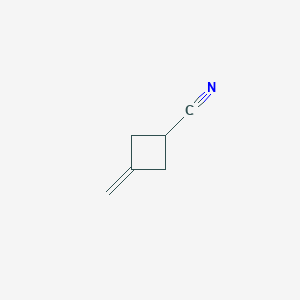
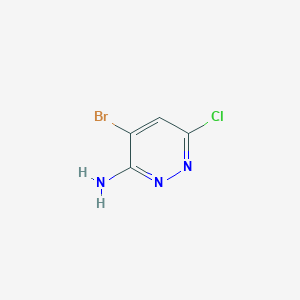
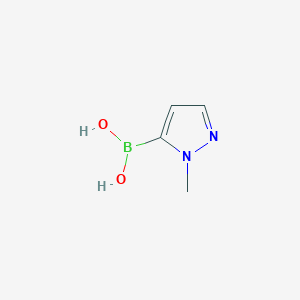
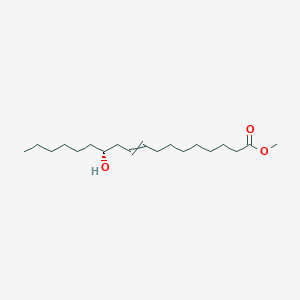
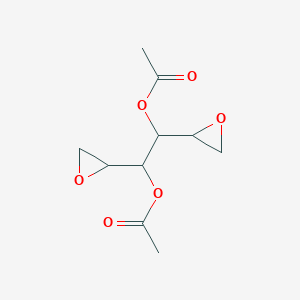

![Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B110615.png)
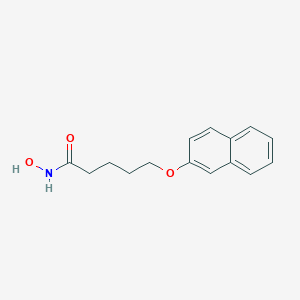
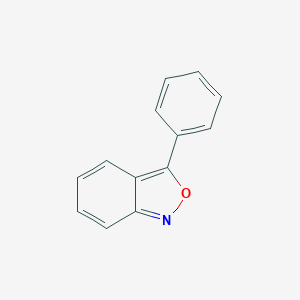

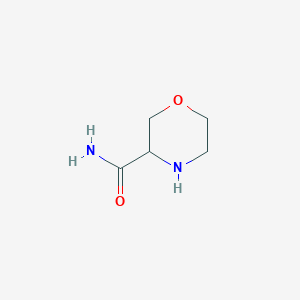
![5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol](/img/structure/B110649.png)
